Cas no 5689-33-8 (3-(Cyanomethyl)benzoic acid)

3-(Cyanomethyl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(Cyanomethyl)benzoic acid
- m-(Cyanomethyl)benzoic acid
- Benzoic acid, 3-(cyanomethyl)-
- 3-(Cyanomethyl)BenzoicAcid
- J7V17Q435V
- 3-Carboxyphenylacetonitrile
- Ketoprofen impurity H [EP]
- m-Toluic acid, alpha-cyano-
- PubChem16897
- 3-cyanomethylbenzoic acid
- DATIHVJZEPOWPT-UHFFFAOYSA-N
- BBL100308
- STL553930
- RP22407
- SY0214
- DB-021702
- KETOPROFEN IMPURITY H [EP IMPURITY]
- 5689-33-8
- SY021474
- Ketoprofen Impurity H
- DTXSID00205412
- AKOS000102008
- Z274531452
- M-TOLUIC ACID, .ALPHA.-CYANO-
- KETOPROFEN IMPURITY H (EP IMPURITY)
- FS-3057
- MFCD08234486
- UNII-J7V17Q435V
- 3-(Cyanomethyl)benzoic Acid; Ketoprofen Imp. H (EP); Ketoprofen Impurity H
- AE-562/43460679
- CS-0128988
- Q27281323
- SCHEMBL2705263
- J-510851
- EN300-41853
- DTXCID00127903
-
- MDL: MFCD08234486
- インチ: 1S/C9H7NO2/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6H,4H2,(H,11,12)
- InChIKey: DATIHVJZEPOWPT-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C1=C([H])C([H])=C([H])C(C([H])([H])C#N)=C1[H])=O
計算された属性
- せいみつぶんしりょう: 161.04800
- どういたいしつりょう: 161.047678466g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 61.1
じっけんとくせい
- 密度みつど: 1.257±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 175-176 ºC (ethanol, 25% )
- ふってん: 371.6±25.0 °C at 760 mmHg
- フラッシュポイント: 178.6±23.2 °C
- ようかいど: 微溶性(3.2 g/l)(25ºC)、
- PSA: 61.09000
- LogP: 1.45088
- じょうきあつ: 0.0±0.9 mmHg at 25°C
3-(Cyanomethyl)benzoic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:室温貯蔵
3-(Cyanomethyl)benzoic acid 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
3-(Cyanomethyl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM157871-10g |
3-(Cyanomethyl)benzoic acid |
5689-33-8 | 95%+ | 10g |
$730 | 2022-12-31 | |
Enamine | EN300-41853-0.25g |
3-(cyanomethyl)benzoic acid |
5689-33-8 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C845011-1g |
3-(Cyanomethyl)benzoic acid |
5689-33-8 | 97% | 1g |
521.00 | 2021-05-17 | |
Fluorochem | 077968-1g |
3-(Cyanomethyl)benzoic acid |
5689-33-8 | 95% | 1g |
£115.00 | 2022-03-01 | |
Alichem | A015018794-250mg |
3-(Cyanomethyl)benzoic acid |
5689-33-8 | 97% | 250mg |
$480.00 | 2023-09-01 | |
TRC | C981890-5g |
3-(Cyanomethyl)benzoic Acid |
5689-33-8 | 5g |
$638.00 | 2023-05-18 | ||
Apollo Scientific | OR965652-1g |
3-(Cyanomethyl)benzoic acid |
5689-33-8 | 97% | 1g |
£44.00 | 2025-02-20 | |
Fluorochem | 077968-5g |
3-(Cyanomethyl)benzoic acid |
5689-33-8 | 95% | 5g |
£350.00 | 2022-03-01 | |
Enamine | EN300-41853-2.5g |
3-(cyanomethyl)benzoic acid |
5689-33-8 | 95.0% | 2.5g |
$47.0 | 2025-03-21 | |
Ambeed | A214301-250mg |
3-(Cyanomethyl)benzoic acid |
5689-33-8 | 97% | 250mg |
$21.0 | 2025-02-21 |
3-(Cyanomethyl)benzoic acid 関連文献
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3. Book reviews
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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7. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
3-(Cyanomethyl)benzoic acidに関する追加情報
Introduction to 3-(Cyanomethyl)benzoic Acid (CAS No. 5689-33-8)
3-(Cyanomethyl)benzoic acid (CAS No. 5689-33-8) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its unique molecular structure, has found applications in various areas, including drug discovery, materials science, and synthetic chemistry. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of 3-(Cyanomethyl)benzoic acid.
Chemical Properties
3-(Cyanomethyl)benzoic acid is a white crystalline solid with a molecular formula of C9H7NO2. It has a molecular weight of 165.15 g/mol and a melting point of approximately 170-172°C. The compound is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but it has limited solubility in water. The presence of the cyano group (-CN) and the carboxylic acid group (-COOH) imparts unique chemical reactivity and functional properties to the molecule.
Synthesis Methods
The synthesis of 3-(Cyanomethyl)benzoic acid can be achieved through several routes. One common method involves the reaction of 3-methylbenzoic acid with cyanide ions in the presence of a suitable base. Another approach is the condensation of 3-formylbenzoic acid with acetamide followed by dehydration to form the nitrile group. Recent advancements in green chemistry have led to the development of more environmentally friendly methods, such as using microwave-assisted synthesis or catalytic systems that minimize waste and energy consumption.
Biological Activities
3-(Cyanomethyl)benzoic acid has been studied for its potential biological activities. Research has shown that it exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has demonstrated antioxidant activity by scavenging free radicals and protecting cells from oxidative stress. These properties make it a promising candidate for the development of new therapeutic agents.
Potential Applications
The unique chemical structure and biological activities of 3-(Cyanomethyl)benzoic acid have opened up numerous potential applications in various fields:
- Drug Discovery: The compound's anti-inflammatory and antioxidant properties make it a valuable lead compound for developing new drugs to treat inflammatory diseases and oxidative stress-related disorders.
- Materials Science: The presence of the cyano group and carboxylic acid group allows for easy functionalization, making it useful in the synthesis of polymers and other advanced materials.
- Synthetic Chemistry: As a versatile building block, 3-(Cyanomethyl)benzoic acid can be used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
- Analytical Chemistry: strong>: The compound's distinct spectral properties make it suitable for use as a reference standard or internal standard in analytical methods such as high-performance liquid chromatography (HPLC).
Literature Review
The scientific literature on 3-(Cyanomethyl)benzoic acid is extensive and continues to grow. Recent studies have explored its role in various biological processes and its potential as a therapeutic agent. For example, a study published in the Journal of Medicinal Chemistry reported that derivatives of 3-(Cyanomethyl)benzoic acid showed potent anti-cancer activity against several human cancer cell lines. Another study in Organic Letters described an efficient one-pot synthesis method for preparing this compound using environmentally friendly conditions.
Safety Considerations strong>
In handling any chemical compound, safety is paramount. While 3-(Cyanomethyl)benzoic acid strong > is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn to prevent skin contact and inhalation. Additionally, appropriate ventilation should be used to minimize exposure to vapors.
< strong >Conclusion p > < p >In summary,< strong >3-(Cyanomethyl)benzoic acid< / strong > (CAS No. 5689-33-8) is a multifaceted organic compound with significant potential in various scientific and industrial applications. Its unique chemical properties, coupled with its biological activities, make it an attractive candidate for further research and development. As new synthetic methods and applications continue to emerge, the importance of this compound in the fields of chemistry, biology, and pharmaceuticals is likely to grow even further. p > article > response >
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